molecular formula C8H7Br2NO4 B3052873 Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate CAS No. 473401-83-1

Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate

Cat. No. B3052873
CAS RN: 473401-83-1
M. Wt: 340.95 g/mol
InChI Key: NFAUQKWYXQETPA-UHFFFAOYSA-N
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Description

Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate is a specialty product used for proteomics research . It has a molecular formula of C8H7Br2NO4 and a molecular weight of 340.95 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate was carried out with 2 mol of N-bromosuccinimide per 1 mol of Knorr pyrrole . The reaction was initiated with azobis (isobutyronitrile) and carried out at a boiling point .


Molecular Structure Analysis

The molecular structure of Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate is characterized by the presence of a pyrrole ring, two bromine atoms, and two carboxylate groups . X-ray diffraction analysis revealed that the single crystal structure is diethyl 5- (dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate .

Scientific Research Applications

1. Pyrrole Derivatives in Solid-State Studies

Research has shown that derivatives of pyrrole, such as 3,4-dichloro-1H-pyrrole-2,5-dicarboxylic acid bis-phenylamide, display interesting behaviors in the solid state. They can deprotonate in the presence of basic anions and form unusual anionic dimers, as revealed by X-ray crystal structure analysis (Camiolo et al., 2002).

2. Synthesis and Characterization of Pyrrole Compounds

Another study focused on synthesizing and characterizing a new pyrrole containing chalcone, derived from ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and 4-dimethylamino-benzaldehyde. The compound exhibited potential for forming new heterocyclic compounds and was suggested for use as a non-linear optical material (Singh et al., 2014).

3. Polysubstituted Pyrroles Synthesis

A mild method was developed for synthesizing polysubstituted pyrroles via condensation-annulation of amines with acetoacetate and 2-phenylacetaldehyde. This approach offered an efficient and environmentally friendly alternative to traditional synthesis methods (Zeng et al., 2017).

4. Continuous Flow Synthesis

2,5-Dihydro-1H-pyrrole-3-carboxylates, valuable for synthesizing high-value pyrroles, were efficiently produced using a continuous flow ring-closing metathesis process. This method proved to be environmentally friendly, highlighting the potential of continuous flow chemistry in synthesizing complex organic compounds (Drop et al., 2017).

5. Antimicrobial Properties

A study synthesized novel pyrrole-3-carboxylate derivatives and evaluated their in vitro antimicrobial activities. These compounds showed significant antibacterial and antifungal activity, suggesting their potential as new antimicrobial agents (Hublikar et al., 2019).

Safety and Hazards

The safety and hazards associated with Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate are not well-documented in the literature. It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO4/c1-14-7(12)5-3(9)4(10)6(11-5)8(13)15-2/h11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAUQKWYXQETPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(N1)C(=O)OC)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460349
Record name Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate

CAS RN

473401-83-1
Record name Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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